molecular formula C9H13NO2S B13060488 2-(Dimethyl-1,3-thiazol-5-yl)-2-methylpropanoic acid

2-(Dimethyl-1,3-thiazol-5-yl)-2-methylpropanoic acid

Cat. No.: B13060488
M. Wt: 199.27 g/mol
InChI Key: UVEZSZDRSAGKDP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethyl-1,3-thiazol-5-yl)-2-methylpropanoic acid typically involves the reaction of 2,4-dimethylthiazole with appropriate reagents under controlled conditions. One common method includes the reaction of 2,4-dimethylthiazole with a brominated precursor in the presence of a base, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethyl-1,3-thiazol-5-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

2-(Dimethyl-1,3-thiazol-5-yl)-2-methylpropanoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of dyes, fungicides, and biocides

Mechanism of Action

The mechanism of action of 2-(Dimethyl-1,3-thiazol-5-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, it may inhibit microbial growth by interfering with essential enzymes or disrupt cellular processes in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

2-(2,4-dimethyl-1,3-thiazol-5-yl)-2-methylpropanoic acid

InChI

InChI=1S/C9H13NO2S/c1-5-7(13-6(2)10-5)9(3,4)8(11)12/h1-4H3,(H,11,12)

InChI Key

UVEZSZDRSAGKDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(C)(C)C(=O)O

Origin of Product

United States

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